molecular formula C14H21N7O4 B12323848 2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide

2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide

Cat. No.: B12323848
M. Wt: 351.36 g/mol
InChI Key: AZZRYXNWFZSSTO-UHFFFAOYSA-N
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Description

. This compound is notable for its applications in biochemical research and its role as a substrate in enzymatic assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide involves the reaction of L-arginine with p-nitroaniline in the presence of potassium carbonate. The reaction is carried out in acetonitrile at 80°C for 2 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and reduced forms, which have different biochemical properties and applications.

Scientific Research Applications

2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide involves its interaction with specific enzymes and receptors. The compound acts as a substrate for certain enzymes, leading to the formation of products that can be measured to study enzyme activity. The molecular targets and pathways involved include various amino acid transporters and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

    L-arginine: A naturally occurring amino acid with similar structural features.

    p-Nitroaniline: A compound with a nitro group that can undergo similar chemical reactions.

    N-acetyl-L-arginine: A derivative of L-arginine with acetylation at the amino group.

Uniqueness

2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable tool in biochemical research. Its ability to act as a substrate in enzymatic assays sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O4/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZRYXNWFZSSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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